N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide: is a synthetic organic compound that features a complex structure combining an imidazo[1,2-b]pyrazole moiety with a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide typically involves multiple steps:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Benzamide Moiety: The benzamide group is typically introduced through an amide coupling reaction, using reagents like carbodiimides (e.g., DCC) or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo[1,2-b]pyrazole ring or the benzamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially if electron-withdrawing groups are present on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced imidazo[1,2-b]pyrazole derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology and Medicine
In biological and medicinal research, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The imidazo[1,2-b]pyrazole moiety is known to bind to various protein targets, potentially modulating their activity. The benzamide group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide: Lacks the ethylthio group, which may affect its reactivity and biological activity.
2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine: A simpler structure that may have different pharmacokinetic properties.
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)benzamide: Similar but with a methylthio group instead of an ethylthio group, which could influence its chemical and biological properties.
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide is unique due to the combination of its imidazo[1,2-b]pyrazole core and the ethylthio-substituted benzamide group. This combination may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-ethylsulfanyl-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-2-22-14-6-4-3-5-13(14)16(21)17-9-10-19-11-12-20-15(19)7-8-18-20/h3-8,11-12H,2,9-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXBMQSUQJSKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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